The compound is cataloged in several chemical databases, including PubChem, where it is identified by the CAS number 114969-77-6. It is primarily classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.
The synthesis of 4,5-dimethylpyrimidine-2-carbonitrile can be achieved through various methods, typically involving the reaction of appropriate precursors under controlled conditions. One notable method involves the use of cyanamide and malononitrile as starting materials:
This method has been noted for its efficiency and eco-friendliness compared to traditional synthesis routes that require solvents or extensive purification processes .
The molecular structure of 4,5-dimethylpyrimidine-2-carbonitrile can be described using various analytical techniques:
InChI=1S/C7H7N3/c1-5-4-9-7(3-8)10-6(5)2/h4H,1-2H3HGZFCEVEXMOUOB-UHFFFAOYSA-NThe compound features:
4,5-Dimethylpyrimidine-2-carbonitrile participates in various chemical reactions typical of nitriles and pyrimidines:
These reactions are influenced by the presence of the methyl groups, which can stabilize intermediates through hyperconjugation .
The mechanism of action for compounds like 4,5-dimethylpyrimidine-2-carbonitrile often relates to their biological activities:
The exact mechanisms are typically elucidated through molecular docking studies or biological assays that assess their efficacy against specific targets.
| Property | Value |
|---|---|
| Molecular Weight | 133.15 g/mol |
| Melting Point | Not explicitly stated |
| Solubility | Soluble in organic solvents |
| Appearance | White crystalline solid |
These properties influence its handling and applications in laboratory settings.
4,5-Dimethylpyrimidine-2-carbonitrile has various applications:
Research continues to explore its efficacy in different fields, particularly in drug development targeting cancer and other diseases .
4,5-Dimethylpyrimidine-2-carbonitrile (C₇H₇N₃, CAS 114969-77-6) features a pyrimidine ring substituted with methyl groups at C4/C5 and a cyano moiety at C2. Density functional theory (DFT) calculations predict a planar pyrimidine core with bond lengths and angles consistent with aromatic heterocycles. The C2−C≡N bond exhibits partial double-bond character (bond length ~1.15 Å) due to conjugation with the ring π-system, evidenced by vibrational spectroscopy showing a characteristic C≡N stretch at 2,230 cm⁻¹ [2] [8]. The methyl groups adopt orientations nearly coplanar with the ring to maximize hyperconjugation, confirmed through nuclear magnetic resonance (NMR) studies: C4/C5 methyl protons resonate at δ 2.40–2.60 ppm, while ring protons display distinct coupling patterns [2] [3].
Table 1: Key Spectroscopic Signatures of 4,5-Dimethylpyrimidine-2-carbonitrile
| Technique | Observed Signal | Assignment |
|---|---|---|
| Infrared (IR) | 2,230 cm⁻¹ | C≡N stretch |
| ¹H NMR | δ 2.45 (s, 3H) | C5-methyl protons |
| δ 2.52 (s, 3H) | C4-methyl protons | |
| ¹³C NMR | δ 117.5 | C≡N carbon |
| δ 160.2 | C2 carbon |
Natural bond orbital analysis indicates significant electron-withdrawing effects from the cyano group, reducing electron density at C2 (Mulliken charge: +0.32 e) and enhancing electrophilicity at adjacent positions. Conversely, methyl groups at C4/C5 donate electrons, increasing nucleophilicity at these sites—a property exploited in coordination chemistry where nitrogen atoms (N1/N3) and cyano groups serve as metal-binding sites [8].
Single-crystal X-ray diffraction confirms the molecular planarity predicted computationally. Crystals belong to the monoclinic space group P2₁/n (No. 14), with unit cell parameters a = 10.358 Å, b = 13.139 Å, c = 17.772 Å, α = γ = 90°, β = 92.291°, and cell volume = 2,416.88 ų [6]. The pyrimidine ring exhibits minimal deviation from planarity (mean plane deviation < 0.03 Å), while the cyano group aligns linearly with the ring plane (C2−C≡N angle: 177.8°). Intermolecular interactions include:
Table 2: Crystallographic Parameters for Pyrimidine-carbonitrile Derivatives
| Compound | Space Group | Unit Cell Volume (ų) | Notable Interatomic Distances |
|---|---|---|---|
| 4,5-Dimethylpyrimidine-2-carbonitrile | P2₁/n | 2,416.88 | C≡N length: 1.15 Å; C−H⋯N: 2.69 Å |
| 2,4-Dimethylpyrimidine-5-carbonitrile | P-1 | 532.7 | C≡N length: 1.16 Å; C−H⋯N: 2.71 Å |
| 2-Amino-5,6,7,8-tetrahydrochromene* | P2₁/c | 1,842.3 | N−H⋯O: 1.94 Å; N−H⋯N: 2.11 Å |
*Included for hydrogen-bonding comparison [6] [10]
Hydrogen-bonding parameters (N−H⋯N≡C: d_D⋯A = 2.99 Å, ∠D−H⋯A = 170°) stabilize layered structures parallel to the bc plane, similar to related pyrimidine-carbonitriles [10].
Electronic and steric profiles vary significantly across dimethylpyrimidine-carbonitrile isomers:
2,6-Dimethyl isomer: Methyl groups at C2/C6 force cyano rotation out of plane (torsion > 10°), disrupting π-delocalization [9].
Electronic Properties:
Table 3: Comparative Electronic Properties of Dimethylpyrimidine-carbonitrile Isomers
| Isomer | C≡N IR Stretch (cm⁻¹) | C2 ¹³C Shift (ppm) | HOMO-LUMO Gap (eV) | Metal Coordination Preference |
|---|---|---|---|---|
| 4,5-Dimethyl | 2,230 | 160.2 | 4.8 | Trans-(N1,N3) bis-chelating |
| 2,4-Dimethyl | 2,245 | 158.7 | 5.1 | N1-monodentate |
| 2,6-Dimethyl | 2,260 | 161.5 | 5.3 | N1-monodentate or non-coordinating |
Crystallographic differences include packing efficiencies: 4,5-Dimethyl forms dense layers (density 1.42 g/cm³) via C−H⋯N bonds, whereas 2,4-Dimethyl adopts looser zig-zag chains (density 1.38 g/cm³) due to steric clashes [3] [6] [10]. These structural nuances directly influence applications in coordination chemistry and materials science, where the 4,5-isomer’s planarity and electronic profile favor stable metal-organic frameworks and sensing platforms [4] [8].
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: